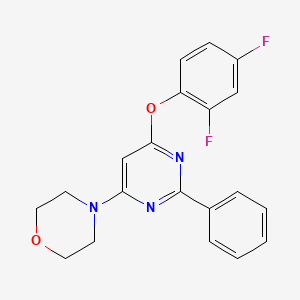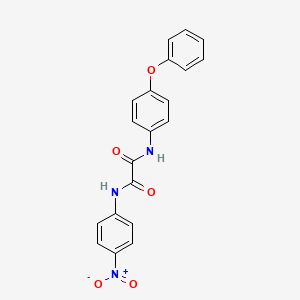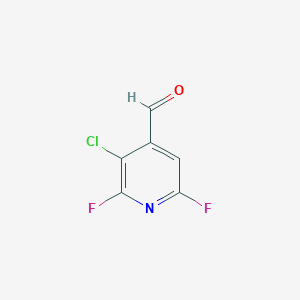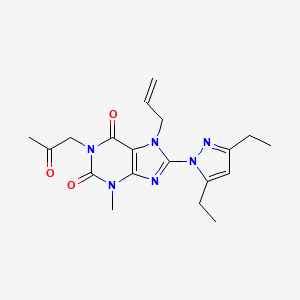
8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Insights and Binding Affinities
The structural analysis of purine derivatives, such as the potent antagonist of the adenosine A1 receptor found in related compounds, sheds light on the significance of specific substituents for binding affinities and biological activities. The precise positioning and nature of these substituents, including dicyclopropylmethyl and n-propyl groups, play critical roles in their interaction with biological targets (Hirayama et al., 1993).
Pharmacological Evaluation
In pharmacological research, purine derivatives have been explored for their potential psychotropic activities, particularly as ligands for serotonin (5-HT) receptors. Studies have shown that certain modifications, such as the introduction of hydrophobic substituents, can lead to compounds with anxiolytic and antidepressant properties. This highlights the therapeutic potential of purine-2,6-dione derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Chemical Properties
Research on the synthesis of purine derivatives, including those with specific oxoalkyl and trialkyl substitutions, provides insights into the chemical properties and reactivity of these compounds. Such studies are crucial for developing new methods to synthesize compounds with desired biological activities. For example, the impact of these compounds on the aggregation of thrombocytes and erythrocytes has been investigated, indicating their potential in medical applications (Rybár et al., 1993).
Anti-inflammatory and Antidepressant Activity
Some purine derivatives exhibit significant anti-inflammatory and antidepressant-like activities. This has been demonstrated in animal models, where certain compounds showed comparable efficacy to established drugs like naproxen, suggesting their potential as therapeutic agents for inflammation and mood disorders (Kaminski et al., 1989).
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-6-9-23-15-16(22(5)19(28)24(17(15)27)11-12(4)26)20-18(23)25-14(8-3)10-13(7-2)21-25/h6,10H,1,7-9,11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNDUIULLUQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-Diethylpyrazolyl)-3-methyl-1-(2-oxopropyl)-7-prop-2-enyl-1,3,7-trihydro purine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

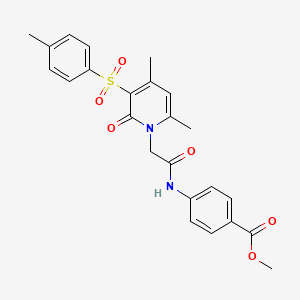
![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)
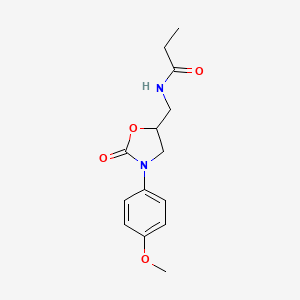
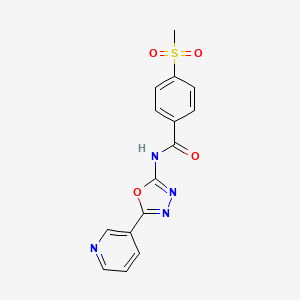
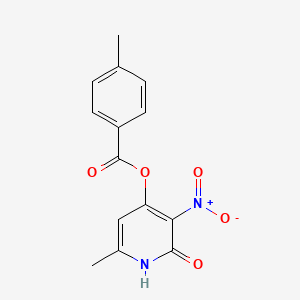
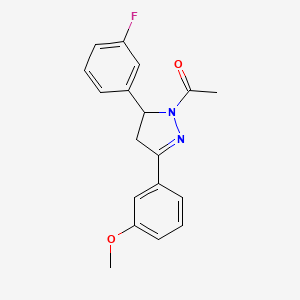
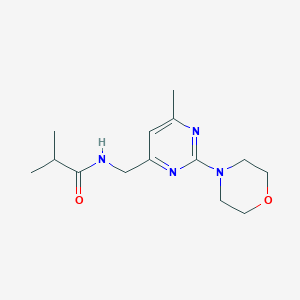
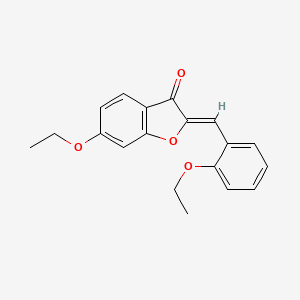
![2-Chloro-4-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2723905.png)
![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)
